molecular formula C6H10O B163016 (S)-1,2-Epoxy-5-hexene CAS No. 137688-21-2

(S)-1,2-Epoxy-5-hexene

Cat. No.: B163016
CAS No.: 137688-21-2
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-LURJTMIESA-N
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Description

Significance of Chiral Epoxides as Versatile Building Blocks

Chiral epoxides are highly sought-after intermediates in organic synthesis due to their inherent reactivity and stereospecificity. The three-membered epoxide ring is strained, making it susceptible to ring-opening reactions by a variety of nucleophiles. researchgate.netnih.gov This reactivity, coupled with the defined stereochemistry of a chiral epoxide, allows for the controlled introduction of new functional groups and the creation of new stereocenters in a predictable manner.

The importance of chiral epoxides is underscored by their role as key intermediates in the synthesis of numerous biologically active compounds. researchgate.netatlasofscience.org For instance, they are fundamental in the production of β-blockers, amino alcohols, and even some anticancer agents. researchgate.net The ability to build complex molecular architectures with precise stereochemical control is a cornerstone of modern drug discovery and development, and chiral epoxides like (S)-1,2-Epoxy-5-hexene are instrumental in this endeavor. atlasofscience.orgresearchgate.net The development of methods for the enantioselective epoxidation of olefins, a landmark achievement that earned a Nobel Prize, further highlights the significance of this class of compounds. atlasofscience.org

Stereochemical Considerations and Enantiomeric Purity

The concept of chirality is central to the utility of this compound. Many organic molecules, particularly those found in biological systems, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. atlasofscience.org These enantiomers can have vastly different biological activities. atlasofscience.org Therefore, the ability to synthesize a single, desired enantiomer of a compound is of paramount importance in fields like medicinal chemistry. lookchem.comatlasofscience.org

This compound is a single enantiomer, and its high enantiomeric purity is crucial for its applications. lookchem.com Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. google.com For a building block like this compound, a high ee ensures that subsequent reactions proceed with a high degree of stereocontrol, leading to the desired enantiomer of the final product. The stereospecific nature of epoxide ring-opening reactions means that the stereochemistry of the starting epoxide directly dictates the stereochemistry of the product. unipd.it

The synthesis of enantiomerically pure epoxides can be achieved through various methods, including asymmetric epoxidation of prochiral olefins and the kinetic resolution of racemic epoxides. researchgate.netresearchgate.net For example, the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes is a powerful method for obtaining highly enantioenriched terminal epoxides, including this compound, often with an ee greater than 99%. unipd.itresearchgate.netrsc.org

Table 1: Properties of this compound

Property Value
Chemical Formula C₆H₁₀O biosynth.com
Molecular Weight 98.14 g/mol biosynth.com
CAS Number 137688-21-2 biosynth.com
Appearance Colorless to Almost colorless clear liquid cymitquimica.com
Purity >96.0% (GC) cymitquimica.com
SMILES C=CCC[C@@H]1OC1 biosynth.com
InChI Key MUUOUUYKIVSIAR-UHFFFAOYSA-N cymitquimica.com

Table 2: Research Findings on the Synthesis and Purity of this compound | Research Focus | Key Finding | Reference | | :--- | :--- | :--- | | Hydrolytic Kinetic Resolution | Preparation from racemic 1,2-epoxy-5-hexene (B51907) using a (S,S)-catalyst yielded this compound with an enantiomeric excess (ee) of >99%. rsc.org | | Asymmetric Synthesis | The development of practical, scalable approaches for the synthesis of the (R)-enantiomer from inexpensive starting materials has been reported, highlighting the importance of both enantiomers as chiral building blocks. acs.orgchemrxiv.org | | Cross Metathesis Reactions | this compound can undergo cross metathesis with electron-deficient olefins, providing a route to polyfunctional compounds while leaving the epoxide ring intact for further transformations. researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-but-3-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426430
Record name (2S)-2-(But-3-en-1-yl)oxirane
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137688-21-2
Record name (2S)-2-(3-Buten-1-yl)oxirane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(But-3-en-1-yl)oxirane
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Record name Oxirane, 2-(3-buten-1-yl)-, (2S)
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Enantioselective Synthesis Strategies for S 1,2 Epoxy 5 Hexene

Synthesis via Racemic Epoxidation and Chiral Resolution

A common and practical approach to obtaining enantiomerically enriched (S)-1,2-Epoxy-5-hexene is through the epoxidation of 1,5-hexadiene (B165246) to yield a racemic mixture of (R)- and this compound. This racemic epoxide then undergoes a resolution process, such as hydrolytic kinetic resolution (HKR), to selectively isolate the desired enantiomer. acs.orgacs.org

Racemic Epoxidation of 1,5-Hexadiene

The initial step in this synthetic route is the epoxidation of 1,5-hexadiene. This can be achieved through several methods, including the use of peracids or metal-based catalysts.

The epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) is a well-established method for producing racemic 1,2-Epoxy-5-hexene (B51907). acs.orgacs.org The reaction involves treating 1,5-hexadiene with mCPBA, where the peroxyacid delivers an oxygen atom to the double bond, forming the epoxide. masterorganicchemistry.com This process is stereospecific, occurring via a syn addition, meaning both new carbon-oxygen bonds form on the same face of the alkene. masterorganicchemistry.com

In a typical procedure, 1,5-hexadiene is cooled, and mCPBA is added portionwise. acs.org The reaction is often conducted in a solvent like dichloromethane (B109758) (DCM). acs.org One of the challenges with this method is the potential for over-epoxidation to form the bis-epoxide. acs.org To minimize this side reaction, an excess of 1,5-hexadiene is crucial. acs.org For instance, using a 2.0 equivalent of 1,5-hexadiene can limit the formation of the bis-epoxide to less than 5 A%. acs.org Conversely, a molar ratio of 2:1 mCPBA to 1,5-hexadiene can lead to a significant amount of the undesired bis-epoxide (up to 45 A%). acs.org

The reaction temperature also plays a role in the product distribution. Keeping the reaction at 0°C after the addition of mCPBA can lead to a higher yield of the desired monoepoxide (up to 88 A%) and reduce the formation of the bis-epoxide to around 8 A%. acs.org Warming the reaction to room temperature may increase the amount of bis-epoxide formed. acs.org The order of reagent addition (adding mCPBA to 1,5-hexadiene versus the reverse) has been shown to have little effect on the outcome. acs.org

An alternative, more environmentally friendly approach to the epoxidation of 1,5-hexadiene utilizes a heterogeneous catalyst system. mdpi.com One such system involves a polybenzimidazole (PBI) supported molybdenum(VI) (PBI.Mo) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.commdpi.comresearchgate.net This method avoids the formation of chlorinated by-products associated with reagents like mCPBA. mdpi.comresearchgate.net The heterogeneous nature of the catalyst also simplifies product isolation and catalyst recycling. mdpi.com

The optimization of this catalytic system involves a detailed study of several reaction parameters to maximize the yield of 1,2-Epoxy-5-hexene. mdpi.comresearchgate.net

Effect of Reaction Temperature on 1,2-Epoxy-5-hexene Yield
Temperature (K)Catalyst Loading (mol%)Reaction Time (min)Epoxide Yield (%)
333-6054.25
353-6057.1
3330.35-50.73
3530.35-53.23
3480.5676Optimal

The molar ratio of 1,5-hexadiene to TBHP is a significant factor influencing the yield of the epoxide. mdpi.com Experiments have been conducted with feed molar ratios ranging from 2.5:1 to 10:1. mdpi.com At a reaction time of 60 minutes, a 2.5:1 molar ratio resulted in a 60.7% yield of 1,2-epoxy-5-hexene, while a 10:1 ratio gave a 55.6% yield. mdpi.com The optimal feed molar ratio for maximizing the epoxide yield was found to be 2.76:1 at a temperature of 348 K and a catalyst loading of 0.56 mol% over a 76-minute reaction time. mdpi.com

Effect of Feed Molar Ratio on 1,2-Epoxy-5-hexene Yield
Feed Molar Ratio (Alkene:TBHP)Reaction Time (min)Epoxide Yield (%)
2.5:16060.7
10:16055.6
2.76:176Optimal

Catalyst loading has a significant impact on the yield of 1,2-epoxy-5-hexene, with a positive correlation observed between the two within a temperature range of 333 K to 353 K. mdpi.com For instance, at a constant feed molar ratio of 1,5-hexadiene to TBHP of 6.25:1 and a reaction time of 60 minutes, increasing the catalyst loading from 0.15 mol% Mo to 0.6 mol% Mo resulted in an increase in epoxide yield from approximately 49% to 59%. mdpi.com Similarly, at a feed molar ratio of 9.6:1, the yield increased from about 47% to 57% when the catalyst loading was raised from 0.15 mol% Mo to 0.5 mol% Mo. mdpi.commdpi.com The optimal catalyst loading for this reaction system was determined to be 0.56 mol%. mdpi.com Under optimal conditions of a 2.76:1 feed molar ratio, a reaction temperature of 348 K, and a reaction time of 76 minutes, this catalyst loading resulted in an experimentally validated epoxide yield of 62.03%. mdpi.com

Effect of Catalyst Loading on 1,2-Epoxy-5-hexene Yield
Catalyst Loading (mol% Mo)Feed Molar Ratio (Alkene:TBHP)Reaction Time (min)Epoxide Yield (%)
0.156.25:160~49
0.66.25:160~59
0.159.6:1-~47
0.59.6:1-~57
0.562.76:17662.03
Metal-Catalyzed Epoxidation (e.g., Polybenzimidazole Supported Mo(VI) Catalyst with tert-Butyl Hydroperoxide, TBHP)
Reaction Time Studies

In the enantioselective epoxidation of 1,5-hexadiene, reaction time is a critical parameter that influences the yield of the desired 1,2-epoxy-5-hexene. Studies involving a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidizing agent have demonstrated this relationship. Using a numerical optimization technique, the maximum yield of 1,2-epoxy-5-hexene was determined to be 64.2% under specific conditions, which included a reaction time of 76 minutes. researchgate.net Experimental validation under these optimized conditions resulted in a yield of 62.03%, confirming the model's prediction. researchgate.net

The research highlights the importance of carefully controlling the reaction time to maximize product formation and minimize potential side reactions or degradation. researchgate.net

Chiral Resolution of Racemic 1,2-Epoxy-5-hexene

Hydrolytic Kinetic Resolution (HKR) with Chiral (Salen)Co(II) Complexes

Hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic mixtures of terminal epoxides, including 1,2-epoxy-5-hexene. unipd.itacs.org This technique utilizes a chiral (salen)Co(II) complex as a catalyst to enantioselectively hydrolyze one of the epoxide enantiomers, leaving the other enantiomer unreacted and thus enriched. unipd.itacs.orgacs.org

The process is catalyzed by the (salen)Co(III) complex, which is formed in situ from the Co(II) precursor. unipd.it For the resolution of racemic 1,2-epoxy-5-hexene to yield the (S)-enantiomer, the corresponding (S,S)-chiral (salen)Co(II) catalyst is employed. This catalyst preferentially promotes the ring-opening of the (R)-epoxide with water. acs.org As a result, the unreacted this compound can be recovered in high enantiomeric excess. unipd.itacs.org

This method offers several practical advantages, including the use of water as a readily available and environmentally benign reagent, low catalyst loadings (typically 0.2–2.0 mol%), and the potential for catalyst recycling. unipd.itacs.org The HKR has demonstrated broad applicability for a variety of terminal epoxides, consistently yielding products with very high enantiopurity (≥99% ee). unipd.itacs.org

An experiment using 0.5 mol % of the (R,R)-(salen)Co(II) catalyst to resolve racemic 1,2-epoxy-5-hexene was reported to be complete after 16 hours, yielding the desired epoxide with an enantiomeric excess of up to 99.6%. acs.org However, scaling up this process can present challenges, as a larger scale reaction was observed to proceed much more slowly. acs.org The inherent drawback of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org

Table 1: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxy-5-hexene

Catalyst Catalyst Loading (mol %) Reaction Time (h) Enantiomeric Excess (ee) (%)

This table summarizes the results for the resolution to obtain (R)-1,2-epoxy-5-hexene, as detailed in the provided search results. The same principles apply for obtaining the (S)-enantiomer with the corresponding (S,S)-catalyst.

Synthesis from Chiral Pool Precursors

An alternative to kinetic resolution is the synthesis of enantiomerically pure epoxides from readily available chiral starting materials, often referred to as the "chiral pool."

Route from (R)-Epichlorohydrin

The first step is the regioselective ring-opening of (R)-epichlorohydrin with an allyl Grignard reagent, such as allylmagnesium chloride (allylMgCl). acs.orgresearchgate.net This reaction proceeds via nucleophilic attack of the allyl group on the terminal carbon of the epoxide ring. vcu.edu

Initial protocols for this reaction often included a copper(I) iodide (CuI) catalyst to improve the yield of the desired chlorohydrin intermediate. vcu.edu However, further optimization studies revealed that the reaction can proceed efficiently without the copper catalyst, which is advantageous as it simplifies the procedure and avoids a potential source of metal contamination. acs.org In the absence of CuI, the reaction of (R)-epichlorohydrin with allylMgCl afforded the intermediate 1-chloro-5-hexen-2-ol in high yield. acs.orgnih.gov

Table 2: Synthesis of 1-chloro-5-hexen-2-ol from (R)-Epichlorohydrin

Grignard Reagent Catalyst Scale Yield of Chlorohydrin
allylMgCl (1.2 equiv) CuI (2 mol %) - ~60% (after purification)

A % refers to the area percentage in the GCMS total ion chromatogram. acs.org

The second step involves the intramolecular cyclization of the 1-chloro-5-hexen-2-ol intermediate to form the desired this compound. This ring closure is typically effected by treatment with a base, most commonly sodium hydroxide (B78521) (NaOH). acs.orgresearchgate.netvcu.edu

Table 3: NaOH-Mediated Ring Closure

Starting Material Reagent Solvent Temperature (°C) Yield of this compound
Epoxide Ring-Opening Reaction with Allyl Grignard Reagents (e.g., AllylMgCl)

Process Optimization and Scalability Considerations for this compound Synthesis

The efficient and scalable production of enantiomerically pure this compound is critical for its application as a chiral building block in various synthetic processes. Process optimization focuses on maximizing the yield and purity of the final product while ensuring the economic viability and safety of the synthesis on a larger scale. Key considerations include the choice of synthetic route, reaction conditions, and the type of reactor system employed.

Enhancement of Overall Yield and Purity Profile

The development of scalable and economical routes to chiral epoxides like 1,2-epoxy-5-hexene is a significant area of research. Two primary strategies have been explored for the synthesis of its enantiomer, (R)-1,2-epoxy-5-hexene, which offer insights applicable to the (S)-enantiomer. These approaches involve either the resolution of a racemic mixture or a direct asymmetric synthesis from a chiral precursor. acs.orgresearchgate.netchemrxiv.orgacs.org

Optimization of reaction conditions is crucial for maximizing yield and purity. In the epoxidation of 1,5-hexadiene, controlling the stoichiometry is critical. Using an excess of 1,5-hexadiene minimizes the formation of the undesired bis-epoxide byproduct. acs.org For instance, using a 2:1 molar ratio of 1,5-hexadiene to mCPBA at 9°C resulted in less than 5 A% of the bis-epoxide, whereas a 1:2 ratio led to 45 A% of the byproduct. acs.org Temperature also plays a key role; conducting the reaction at -1°C further suppresses bis-epoxide formation to less than 10 A%. acs.org

Purification is another critical aspect. Due to the volatility of 1,2-epoxy-5-hexene (boiling point ~120°C), significant product loss can occur during solvent removal and distillation. acs.org Process optimization has shown that distillation under a nitrogen flow can dramatically improve the recovery yield. acs.org

Comparison of Synthetic Routes for Enantiopure 1,2-Epoxy-5-hexene
Synthetic StrategyStarting MaterialsKey StepsOverall YieldPurity ProfileScaleReference
Kinetic Resolution1,5-Hexadiene, mCPBA, (salen)Co(II) catalyst1. Epoxidation 2. Hydrolytic Kinetic Resolution (HKR)24–30%High ee (>99%)100–200 g acs.orgresearchgate.netchemrxiv.org
Asymmetric Synthesis(S)-Epichlorohydrin, Allylmagnesium chloride, NaOH1. Grignard Ring-Opening 2. Base-mediated Ring Closure55–60%98–99 A%100–200 g acs.orgchemrxiv.orgnih.gov

Further studies on the epoxidation of 1,5-hexadiene have explored different catalytic systems. One such study utilized a polymer-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant in a batch reactor. mdpi.comresearchgate.net Through response surface methodology, the optimal conditions for achieving the maximum yield of 1,2-epoxy-5-hexene (64.2%) were determined. mdpi.comresearchgate.net

Optimized Conditions for 1,5-Hexadiene Epoxidation in a Batch Reactor mdpi.com
ParameterOptimized Value
Feed Molar Ratio (1,5-hexadiene:TBHP)2.76:1
Reaction Temperature348 K (75°C)
Catalyst Loading (PBI.Mo)0.56 mol%
Reaction Time76 min

Comparison of Batch vs. Continuous Flow Reactor Systems

The choice between a batch or continuous flow reactor system is a critical decision in scaling up the synthesis of this compound. Each system offers distinct advantages and is suited for different production scales and chemical processes. labmanager.commdpi.com

Batch reactors are the traditional standard in chemical synthesis, where reactants are loaded into a vessel and the reaction proceeds over time. labmanager.com They offer flexibility for various reaction types and are generally simpler to set up. labmanager.com However, they can suffer from issues related to heat transfer, mixing efficiency, and safety, especially for highly exothermic or hazardous reactions. Scaling up a batch process often involves using larger vessels, which can introduce new challenges in maintaining consistent reaction conditions. labmanager.com

Continuous flow chemistry, by contrast, involves pumping reactants through a network of tubes or channels where the reaction occurs. labmanager.com This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher reproducibility. labmanager.commit.edu The small reaction volumes at any given moment enhance safety, and the high surface-area-to-volume ratio allows for highly efficient heat transfer. mit.edu Scaling up in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the challenges of re-optimizing conditions for larger vessels. labmanager.com

General Comparison of Batch vs. Continuous Flow Reactors labmanager.commdpi.com
FeatureBatch ReactorContinuous Flow Reactor
Process Control Good; adjustments can be made mid-reaction.Excellent; precise control over temperature, time, and mixing.
Scalability Complex; requires larger vessels and potential re-optimization.Simpler; achieved by longer run times or numbering-up.
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes.
Heat & Mass Transfer Can be inefficient, leading to temperature gradients.Highly efficient due to high surface-area-to-volume ratio.
Productivity & Quality Downtime between batches; potential for batch-to-batch variability.Continuous operation; high consistency and reproducibility.
Flexibility High; suitable for multi-step synthesis in one pot.Less flexible for complex, multi-step reactions unless designed as a multi-stage flow system.

Advanced Reactivity and Mechanistic Investigations of S 1,2 Epoxy 5 Hexene

Reactivity of the Epoxide Moiety

The strained three-membered ring of the epoxide in (S)-1,2-epoxy-5-hexene is the primary site of its reactivity, making it a versatile building block in organic synthesis. libretexts.org The reactivity is largely governed by the relief of ring strain upon nucleophilic attack. libretexts.org

Nucleophilic Ring-Opening Reactions

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions, specifically whether the reaction is carried out under basic or acidic conditions. d-nb.infolibretexts.org

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. d-nb.infolibretexts.org For this compound, this would be the terminal C1 carbon. This preference is attributed to the steric repulsion between the incoming nucleophile and the substituents on the epoxide ring. d-nb.info The reaction is stereospecific, resulting in an inversion of configuration at the center of attack. wikipedia.org

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. libretexts.org The reaction then proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon (C2 in this case). libretexts.orgchemistrysteps.com This is because the partial positive charge that develops in the transition state is better stabilized at the more substituted carbon. chemistrysteps.com The ring-opening is still stereospecific, typically resulting in anti-dihydroxylation products. libretexts.org

Recent studies using arylazo sulfones as photoacid generators have demonstrated the visible-light-promoted ring-opening of epoxides with various nucleophiles, including water, alcohols, azide, and thiocyanate (B1210189) anions, yielding 1,2-disubstituted products with high regioselectivity. rsc.org

This compound can undergo intramolecular cyclization, a reaction driven by the proximity of the terminal alkene to the epoxide ring. A notable example is the cyclopropanation induced by hindered lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). organic-chemistry.orgiupac.org

When treated with LTMP, this compound can be deprotonated at the carbon alpha to the epoxide ring, forming a lithiated epoxide intermediate. organic-chemistry.orgresearchgate.net This intermediate can then undergo an intramolecular nucleophilic attack on the tethered alkene, leading to the formation of a bicyclic product, trans-bicyclo[3.1.0]hexan-2-ol, in good yield. organic-chemistry.orgiupac.org The reaction is highly diastereoselective, which is thought to be due to the reaction proceeding through a chair-like transition state. iupac.org This methodology has been shown to be efficient and stereospecific, maintaining the enantiomeric excess of the starting epoxide. organic-chemistry.org The use of unsaturated chlorohydrins as precursors, which form the epoxide in situ, is also a viable strategy for this cyclopropanation. researchgate.net

Table 1: Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides

Starting MaterialBaseProductYield (%)Reference
1,2-epoxy-5-hexene (B51907)LTMPtrans-bicyclo[3.1.0]hexan-2-ol79 iupac.org
1,2-epoxy-5-hexenet-BuLitrans-bicyclo[3.1.0]hexan-2-ol9 iupac.org
Regioselectivity and Stereospecificity of Ring Opening

Rearrangement Reactions of Lithiated Oxiranes

The treatment of epoxides with strong organolithium bases can lead to rearrangement reactions. researchgate.netnih.gov These reactions are initiated by the deprotonation of the epoxide, forming a lithiated oxirane intermediate. researchgate.netnih.govacs.org Computational studies have shown that two primary mechanistic pathways can operate simultaneously: β-elimination and α-lithiation. researchgate.netnih.govacs.orgresearchgate.net

The β-elimination pathway involves the abstraction of a proton from the carbon adjacent to the epoxide ring, leading to the formation of allylic alcohols and, in some cases, dienes. researchgate.netnih.govacs.org The α-lithiation pathway involves the removal of a proton directly from one of the epoxide ring carbons. researchgate.netnih.govacs.org This can lead to the formation of ketones through the opening of the oxirane ring after α-substitution. researchgate.netnih.govacs.org The distribution of products is dependent on the conformational features of the epoxide reactant, which dictates the competition between the α- and β-elimination pathways. researchgate.net For terminal epoxides like this compound, reaction with a hindered lithium amide like LTMP can lead to the formation of an enamine, which upon hydrolysis yields an aldehyde. acs.orgacs.org

Reactivity of the Terminal Alkene Moiety

The terminal alkene in this compound provides a second reactive site that can be selectively targeted, often leaving the epoxide moiety intact.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with various partners. For instance, the cross-metathesis of this compound with electron-deficient olefins like methyl acrylate (B77674) and acrylonitrile (B1666552) has been investigated for the synthesis of polyfunctional compounds. nih.govresearchgate.netresearcher.lifebeilstein-journals.org These reactions can be followed by a tandem hydrogenation of the newly formed double bond, utilizing the residual ruthenium catalyst from the metathesis step, with the epoxide ring remaining unreactive. nih.govresearchgate.netresearcher.life

This strategy has also been applied in polymer chemistry. For example, this compound has been used in post-polymerization modification of biodegradable polyesters via olefin cross-metathesis. acs.orgscispace.com By carefully selecting the reaction partners and conditions, it is possible to introduce multiple functionalities into a polymer chain. rsc.org For example, reacting a polymer with a Type II alkene like methyl acrylate first, followed by a more reactive Type I alkene such as 1,2-epoxy-5-hexene, allows for the incorporation of both functional groups. rsc.org

Table 2: Cross-Metathesis of 1,2-Epoxy-5-hexene with Various Olefins

Cross-Metathesis PartnerCatalystProduct TypeReference
Methyl AcrylateRuthenium-basedPolyfunctional building block nih.govresearchgate.netresearcher.life
AcrylonitrileRuthenium-basedPolyfunctional building block nih.govresearchgate.netresearcher.life
Polymer with pendant alkenesHoveyda-Grubbs 2nd Gen.Functionalized polyester acs.orgscispace.com
Cross-Metathesis with Functionalized Olefins (e.g., Methyl Acrylate, Acrylonitrile)

Hydrogenation of the Alkene (with Epoxide Ring Stability)

A key aspect of the reactivity of this compound is the ability to selectively transform one functional group while leaving the other intact. The selective hydrogenation of the terminal alkene in the presence of the epoxide ring is a prime example of this. nih.govresearcher.life This transformation is particularly valuable as it yields (S)-1,2-epoxyhexane, a saturated epoxide.

Interestingly, it has been demonstrated that the residual ruthenium catalyst from a preceding cross-metathesis reaction can be utilized in a tandem fashion to catalyze the hydrogenation of the newly formed double bond. nih.govresearchgate.netresearcher.life This tandem approach is highly efficient. For example, the product from the cross-metathesis with methyl acrylate can be hydrogenated under a hydrogen atmosphere, leading to the saturated epoxide derivative in good yield over two steps, with the epoxide ring remaining unreactive. beilstein-journals.org This selective hydrogenation highlights the stability of the epoxide ring under these specific catalytic conditions. nih.govresearcher.life

Table 2: Tandem Cross-Metathesis and Hydrogenation This table is interactive. Users can sort and filter the data.

Metathesis Partner Hydrogenation Conditions Final Product Overall Yield (%) Reference
Methyl Acrylate 20 bar H₂, 50 °C Methyl 7,8-epoxyoctanoate 53 beilstein-journals.org

Interplay of Epoxide and Alkene Functional Groups in Transformations

The coexistence of the epoxide and alkene functionalities within the same molecule leads to a fascinating interplay that can be exploited in multi-step synthetic strategies. The presence of the alkene allows for a variety of transformations, including the aforementioned metathesis and selective hydrogenation, to build molecular complexity. Following these modifications of the alkene, the epoxide ring remains available for subsequent nucleophilic ring-opening reactions. nih.govresearchgate.netresearcher.life

For example, after the tandem cross-metathesis/hydrogenation sequence, the resulting saturated epoxide can be opened by various nucleophiles to introduce further functionality. researchgate.net This demonstrates a powerful synthetic strategy where the alkene serves as a handle for initial modifications, and the epoxide acts as a latent functional group for later-stage diversification. This sequential reactivity allows for the synthesis of trifunctional molecules from the simple starting material, this compound. beilstein-journals.org The ability to perform these transformations selectively underscores the distinct reactivity of the two functional groups and their synergistic utility in organic synthesis.

Strategic Applications of S 1,2 Epoxy 5 Hexene in Asymmetric Synthesis

Role as a Chiral Synthon for Complex Organic Molecules

(S)-1,2-Epoxy-5-hexene serves as a fundamental chiral precursor in numerous synthetic strategies. acs.org Its utility stems from the ability of its functional groups—the epoxide and the double bond—to undergo a variety of stereocontrolled transformations. The epoxide can be opened by a wide range of nucleophiles at either the C1 or C2 position, leading to the formation of new stereocenters with high fidelity. This reactivity is central to its role in building complex molecular architectures.

Synthesis of Chiral Heterocyclic Compounds

The dual functionality of this compound makes it an ideal starting material for the construction of various chiral heterocyclic compounds. The epoxide ring provides a reactive handle for intramolecular cyclization reactions or for introducing a side chain that can later participate in ring formation.

Research has demonstrated the use of this compound's enantiomer, (R)-1,2-epoxy-5-hexene, in the synthesis of chiral isothiazolidine-1,1-dioxides. acs.org This class of compounds, known as γ-sultams, are sulfonamide analogues of pyroglutamic acid and are of interest in medicinal chemistry. researchgate.net The synthesis involves the nucleophilic opening of the epoxide, followed by transformations that lead to the formation of the five-membered sulfonamide ring system, with the stereochemistry directed by the starting epoxide. acs.orgresearchgate.net

This compound is a precursor for synthesizing benzoxathiazepine-1,1-dioxides. acs.org These are seven-membered heterocyclic systems containing nitrogen, sulfur, and oxygen. The synthesis typically involves the reaction of the epoxide with a substituted aminobenzenesulfonamide. The nucleophilic amino group opens the epoxide ring, and subsequent intramolecular cyclization yields the target heterocyclic structure, preserving the chiral integrity of the original epoxide.

The conversion of terminal epoxides, including this compound, into γ-butanolides is a significant transformation in organic synthesis. acs.orgnih.gov One efficient method involves a Lewis acid-promoted ring-opening of the epoxide with an ynamine, such as 1-morpholino-2-trimethylsilyl acetylene. nih.govacs.org This process rapidly forms a cyclic keteneaminal intermediate, which can be hydrolyzed under mild conditions to afford the corresponding γ-butanolide in high yield and without loss of optical activity. nih.govacs.org This transformation is equivalent to using an acetate (B1210297) enolate to open the terminal epoxide. nih.gov

Table 1: Synthesis of γ-Butanolide from a Terminal Epoxide

Step Reagents Intermediate/Product Key Features
1 Terminal Epoxide, 1-morpholino-2-trimethylsilyl acetylene, Boron trifluoride diethyl etherate Cyclic Keteneaminal Rapid formation at 0°C. nih.govacs.org

This compound can be utilized in the synthesis of enantiopure β-hydroxy morpholine (B109124) amides. acs.org A notable method involves the carbonylation of terminal epoxides at atmospheric pressure. acs.org This reaction introduces a carbonyl group and facilitates the formation of the morpholine ring structure, resulting in highly functionalized chiral products that are valuable in drug discovery.

Gamma-Butanolides

Construction of Chiral Bicyclic Systems

A key application of this compound is in the construction of chiral bicyclic frameworks, which are core structures in many complex natural products and pharmaceuticals. An important example is the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from the enantiomeric (R)-1,2-epoxy-5-hexene. chemrxiv.orgresearchgate.net This transformation is a critical step in the synthesis of the anti-HIV drug lenacapavir. verixiv.orgacs.org

The process involves treating the epoxide with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), which promotes an intramolecular cyclization via deprotonation adjacent to the epoxide, followed by nucleophilic attack of the resulting carbanion on the terminal double bond, leading to the formation of a cyclopropane (B1198618) ring. chemrxiv.orgverixiv.org The resulting bicyclo[3.1.0]hexan-1-ol is then oxidized to the corresponding ketone. researchgate.net This strategic use of an intramolecular cyclopropanation effectively translates the chirality of the starting epoxide to the bicyclic product. researchgate.net

Table 2: Key Compounds Mentioned in the Article

Compound Name Synonym(s) Molecular Formula
This compound (S)-2-(but-3-en-1-yl)oxirane; S-3-Butenyloxirane C₆H₁₀O
Isothiazolidine-1,1-dioxide γ-Sultam Variable
Benzoxathiazepine-1,1-dioxide Variable
Gamma-Butanolide γ-Butyrolactone C₄H₆O₂ (unsubstituted)
Beta-Hydroxy Morpholine Amide Variable
(1R,5S)-Bicyclo[3.1.0]hexan-2-one C₆H₈O
(+)-Gigantecin C₃₅H₆₄O₇
Lenacapavir C₃₉H₃₂ClF₃N₆O₅S
Pyroglutamic acid C₅H₇NO₃
1-morpholino-2-trimethylsilyl acetylene C₉H₁₇NOSi
Boron trifluoride diethyl etherate (C₂H₅)₂O·BF₃
Lithium 2,2,6,6-tetramethylpiperidide LTMP C₉H₁₈LiN

Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one and Derivatives

An efficient and scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one has been developed starting from the enantiopure (R)-1,2-epoxy-5-hexene. acs.orgacs.org This process is a significant example of the strategic use of this compound's structural features to construct complex cyclic systems.

The key transformation is an intramolecular cyclopropanation of (R)-1,2-epoxy-5-hexene. acs.org This reaction is induced by a strong, hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). The proposed mechanism involves the deprotonation at the carbon atom alpha to the epoxide, which occurs specifically in a trans orientation to the butenyl side chain. acs.org This is followed by an intramolecular nucleophilic attack of the resulting carbanion onto the terminal double bond, leading to the formation of the cyclopropane ring.

This bicyclic ketone is an important intermediate in the synthesis of various pharmaceutical agents, including the antiviral drug lenacapavir. researchgate.netverixiv.org

Table 1: Key Steps in the Synthesis of (1R,5S)-Bicyclo[3.1.0]hexan-2-one

StepReactionReagentsProduct
1Intramolecular Cyclopropanation(R)-1,2-Epoxy-5-hexene, Catalytic LTMP(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol
2Oxidation(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol, NaOCl, TEMPO(1R,5S)-Bicyclo[3.1.0]hexan-2-one

Precursor in Total Synthesis of Natural Products

This compound serves as a crucial starting material or intermediate in the total synthesis of a variety of structurally complex and biologically active natural products. acs.org Its bifunctional nature allows for the introduction of key stereocenters and the construction of diverse molecular architectures.

Gigantecin (B1245738) and Related Derivatives ((+)-Gigantecin, (+)-14-Deoxy-9-oxygigantecin)

In the total synthesis of the Annonaceous acetogenin, gigantecin, a derivative of this compound is utilized. mdpi.comresearchgate.net Specifically, the butenolide fragment of gigantecin can be synthesized from racemic 1,2-epoxy-5-hexene (B51907) through a kinetic resolution. mdpi.comresearchgate.net The synthesis involves the opening of the epoxide with a lithiated alkyne. mdpi.comresearchgate.net This is followed by a series of protecting group manipulations, hydroalumination, and an iodine quench to form a vinyl iodide. researchgate.net A palladium-catalyzed carbonylative cyclization is then employed to construct the butenolide ring. researchgate.net

Pyragonicin

The synthesis of pyranicin (B1251205) and pyragonicin, two natural products, has been achieved utilizing asymmetric Horner-Wadsworth-Emmons (HWE) reactions to construct key building blocks from common late-stage intermediates. While the direct use of this compound is not explicitly detailed in the provided information, the synthesis relies on the formation of stereocenters that can be derived from such chiral epoxides.

Amphidinolides C and F

This compound is a precursor in the synthesis of fragments of the marine natural products Amphidinolides C and F. acs.orgnih.gov These macrolides possess complex structures with multiple stereocenters. chemistryviews.org In one approach to the C(18)–C(34) fragment of Amphidinolide C and the C(18)–C(29) fragment of Amphidinolide F, a racemic epoxide is resolved using hydrolytic kinetic resolution to yield the desired (S)-epoxide. nih.gov This chiral epoxide is then reacted with allylmagnesium chloride in the presence of copper iodide to furnish an alkenol. nih.gov This alkenol is a key intermediate that undergoes further transformations, including cross-metathesis and palladium-catalyzed cyclization, to construct the tetrahydrofuran (B95107) core of the amphidinolide fragments. nih.gov

Sch725674 Macrolactones

The synthesis of the 16 possible stereoisomers of the macrocyclic lactone natural product Sch725674 has been accomplished using a fluorous-tagging strategy. researchgate.netacs.orglookchem.com this compound is a potential starting material for the synthesis of the chiral fragments required for this stereoisomer library. acs.orglookchem.com The structure of Sch725674 was ultimately assigned as (5R,6S,8R,14R,E)-5,6,8-trihydroxy-14-pentyloxacyclotetradec-3-en-2-one. acs.org

(+)-Epoxyquinols A and B

The total synthesis of (+)-Epoxyquinols A and B, potent angiogenesis inhibitors, has been achieved through a biomimetic approach. tohoku.ac.jpnih.gov These molecules feature a complex heptacyclic ring system with 12 stereocenters. tohoku.ac.jp The synthesis starts with a Diels-Alder reaction to establish the initial stereochemistry. tohoku.ac.jp While the direct use of this compound is not explicitly mentioned in the retrosynthesis, the construction of the monomeric precursor involves the formation of an epoxycyclohexenone. tohoku.ac.jp The key step in the synthesis is a postulated biomimetic oxidative dimerization of this monomer. tohoku.ac.jp The dimerization cascade involves oxidation, a 6π-electrocyclization, and an intermolecular Diels-Alder reaction to form the complex structures of Epoxyquinols A and B. tohoku.ac.jptohoku.ac.jp

Table 2: Natural Products Synthesized Using this compound or its Derivatives

Natural ProductKey Synthetic Strategy
GigantecinKinetic resolution of racemic 1,2-epoxy-5-hexene, epoxide opening, and palladium-catalyzed cyclization. mdpi.comresearchgate.net
PyragonicinAsymmetric Horner-Wadsworth-Emmons reactions.
Amphidinolides C and FHydrolytic kinetic resolution of a racemic epoxide to obtain the (S)-enantiomer, followed by cross-metathesis and palladium-catalyzed cyclization. nih.gov
Sch725674 MacrolactonesFluorous-tagging strategy for the synthesis of a stereoisomer library. researchgate.netacs.org
(+)-Epoxyquinols A and BBiomimetic oxidative dimerization of an epoxycyclohexenone monomer. tohoku.ac.jpnih.gov

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The chiral epoxide 1,2-Epoxy-5-hexene is a valuable and versatile building block in asymmetric synthesis, enabling the construction of complex molecular architectures with specific stereochemistry. Its utility is particularly evident in the synthesis of active pharmaceutical ingredients (APIs), where precise control of chiral centers is critical for therapeutic efficacy. While both enantiomers are significant, the (R)-enantiomer, (R)-1,2-epoxy-5-hexene, has been prominently featured in the development of several key pharmaceuticals.

Fragment Synthesis for Anticancer Drugs (e.g., Halaven C20–C26 Fragment)

(R)-1,2-Epoxy-5-hexene serves as a crucial starting material in the synthesis of a key fragment of the potent anticancer drug Eribulin (marketed as Halaven). acs.orgnih.gov Halaven is a structurally complex synthetic analogue of the marine natural product halichondrin B and is used in the treatment of metastatic breast cancer. nih.govresearchgate.net The total synthesis of such a complex molecule is a significant challenge, often broken down into the synthesis of smaller, more manageable fragments. nih.gov

Key Intermediate in Lenacapavir Synthesis

The anti-HIV drug Lenacapavir (brand name: Sunlenca) is a first-in-class, long-acting HIV capsid inhibitor with remarkable potency. chemrxiv.orgvcu.edu Its complex structure features multiple chiral centers, necessitating a highly controlled asymmetric synthesis. vcu.edu The synthesis of Lenacapavir involves the coupling of three advanced intermediates, often referred to as Fragments A, B, and C. vcu.eduverixiv.org

(R)-(+)-1,2-Epoxy-5-hexene is a pivotal chiral building block for the synthesis of Fragment C, an unusual and complex chiral 5/5/3 fused tricyclic fragment. acs.orgchemrxiv.orgvcu.edu Research has focused on developing efficient, cost-effective, and scalable enantioselective routes to this fragment, starting from inexpensive materials like (R)-epichlorohydrin. vcu.eduvcu.edusciprofiles.com

A common synthetic route begins with the conversion of (R)-epichlorohydrin to (R)-(+)-1,2-epoxy-5-hexene. vcu.eduverixiv.orgacs.org This epoxide then undergoes a series of transformations to construct the core structure of Fragment C. The key steps in a reported enantioselective synthesis are outlined below.

StepReactionIntermediate/ProductPurpose
1Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride.Chlorohydrin intermediate.Forms the basic carbon skeleton. vcu.eduacs.org
2Sodium hydroxide-mediated ring closure.(R)-(+)-1,2-Epoxy-5-hexene.Creates the key chiral epoxide intermediate. vcu.eduacs.org
3Hodgson Cyclopropanation (treatment with lithium 2,2,6,6-tetramethylpiperidide).Bicyclic alcohol.Forms the cyclopropane ring, a core feature of Fragment C. vcu.eduacs.org
4Oxidation (e.g., NaOCl-TEMPO or Albright-Goldman oxidation).(1R,5S)-bicyclo[3.1.0]hexan-2-one.Converts the alcohol to a ketone for further functionalization. vcu.eduvcu.edu
5Further transformations (e.g., hydroxylation, condensation, cyclization, fluorination).Fragment C of Lenacapavir.Completes the synthesis of the advanced intermediate. vcu.eduvcu.edu

This multi-step process, which has been demonstrated on a hundred-gram scale, affords the precursor to Fragment C as a single enantiomer, highlighting the strategic importance of (R)-(+)-1,2-epoxy-5-hexene in accessing this complex API. vcu.eduvcu.edu

Precursor for Cannabinoid Receptor Modulators

Chiral epoxides are instrumental in the synthesis of modulators for the cannabinoid receptors (CB1 and CB2), which are significant targets in drug discovery for a variety of conditions. The endocannabinoid system is implicated in neurodegenerative diseases, inflammation, and pain. nih.govnih.gov

The chiral building block (R)-1,2-epoxy-5-hexene is a precursor to a bicyclic ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one. acs.orgnih.gov This ketone is then used to synthesize potent series of cannabinoid receptor modulators. acs.orgnih.gov The specific stereochemistry established by the starting epoxide is carried through the synthesis to produce enantiomerically pure active pharmaceutical ingredients.

Interestingly, the enantiomer, (S)-(-)-1,2-Epoxy-5-hexene, has also been identified as a pharmacologically active molecule in its own right. It has been shown to be a chiral fatty acid that acts as an agonist of the CB2 receptor. biosynth.com This finding suggests that while the (R)-enantiomer serves as a structural precursor for one class of modulators, the (S)-enantiomer may have direct therapeutic potential by interacting with cannabinoid receptors. biosynth.com

Computational and Theoretical Studies Relevant to S 1,2 Epoxy 5 Hexene

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of reactions involving epoxides. researchgate.net These studies help in identifying transition states, intermediates, and the most favorable reaction pathways by calculating their relative energies. acs.org

The reactions of lithiated oxiranes are known to proceed through various complex mechanistic pathways. researchgate.net Computational studies have been crucial in distinguishing between these possibilities, which include α-lithiation and β-elimination. researchgate.net For instance, the reaction of 1,2-epoxy-5-hexene (B51907) with lithium 2,2,6,6-tetramethylpiperidide (LTMP) was initially thought to yield an aldehyde through a keto-enol isomerization. acs.org However, later experimental work, supported by computational analysis, revealed that terminal epoxides in the presence of hindered lithium amides like LTMP predominantly form an enamine by the trapping of the lithiated epoxide by the lithium amide. acs.org Hydrolysis of this enamine then produces the aldehyde. acs.org

Computational investigations into the carbenoid reactions of lithiated epoxides have further illuminated the mechanistic diversity. acs.org The intramolecular reaction of lithiated 1,2-epoxy-5-hexene to form a cyclopropane (B1198618) ring can proceed via two pathways: a two-step carbolithiation or a concerted methylene (B1212753) transfer. acs.org DFT calculations have shown that the carbolithiation pathway is energetically more favorable. acs.org

The table below summarizes the computationally investigated rearrangement pathways for lithiated epoxides, which are relevant to understanding the reactivity of (S)-1,2-Epoxy-5-hexene.

Reaction TypeProposed Intermediates/PathwaysComputational Finding
Reaction with Hindered Lithium AmidesKeto-enol isomerization of vinyl alcoholFormation of an enamine via trapping of the lithiated epoxide is the major pathway. acs.org
Intramolecular CyclopropanationCarbolithiation vs. Concerted Methylene TransferThe carbolithiation pathway is energetically more favorable. acs.org
General Rearrangementsα-lithiation vs. β-eliminationBoth mechanisms can be operational simultaneously, with the product distribution influenced by conformational and steric factors. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. For epoxides, which can undergo ring-opening at two different carbon atoms, predicting the site of nucleophilic attack is crucial. Generally, under neutral or basic conditions, nucleophiles attack the less sterically hindered carbon. mdpi.comnih.gov However, electronic effects can sometimes override sterics, leading to "abnormal" regioselectivity. mdpi.comnih.gov

DFT calculations have been successfully used to predict the regioselectivity of ring-opening reactions of various epoxides. mdpi.comnih.gov For example, in the case of hexafluoropropylene oxide, calculations explained the experimentally observed attack at the more hindered carbon by revealing that this pathway has a lower destabilizing distortion energy. mdpi.comnih.gov While specific studies on this compound are not prevalent, the principles derived from studies on similar molecules are applicable. The presence of the allyl group in this compound can influence the regioselectivity of ring-opening reactions, and computational methods can quantify these effects.

Stereoselectivity in reactions such as epoxidation can also be rationalized and predicted using computational models. For instance, the stereoselective epoxidation of 3-carene (B45970) was modeled using DFT, and the calculated lower activation barrier for the formation of the trans-epoxide was in agreement with experimental observations. nih.gov Such models could be applied to understand and predict the stereochemical outcome of reactions involving the double bond of this compound.

The following table presents a summary of how computational methods are used to predict selectivity in epoxide reactions.

Selectivity TypeFactors Influencing OutcomeComputational Approach
Regioselectivity Steric hindrance, electronic effects, distortion energy of transition state. mdpi.comnih.govDFT calculations of activation barriers for attack at different positions. mdpi.comnih.gov
Stereoselectivity Steric and electronic interactions in the transition state. nih.govModeling of transition state structures and calculation of their relative energies. nih.gov

Elucidation of Catalyst-Substrate Interactions in Asymmetric Reactions

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds like this compound. wayne.edu Computational chemistry provides deep insights into how chiral catalysts interact with substrates to achieve high levels of enantioselectivity. acs.org

In the context of epoxide chemistry, computational studies have been instrumental in understanding the mechanisms of asymmetric epoxidation and asymmetric ring-opening reactions. wayne.eduresearchgate.net For example, DFT studies on the Sharpless asymmetric epoxidation have detailed the structure of the active titanium-tartrate catalyst and how it binds to the allylic alcohol substrate to direct the delivery of the oxygen atom to one face of the double bond. wayne.edu

Similarly, for the asymmetric ring-opening of meso-epoxides catalyzed by chiral phosphoric acids, computational investigations have shown that the stereoselectivity is governed by electrostatic interactions between the catalyst and the substrate in the transition state. acs.org These interactions stabilize the transition state leading to one enantiomer over the other. acs.org While direct computational studies on catalyst-substrate interactions for reactions of this compound are limited, the principles from these related systems provide a strong framework for understanding and designing selective transformations.

The table below outlines key aspects of catalyst-substrate interactions in asymmetric reactions involving epoxides that have been elucidated through computational studies.

Asymmetric ReactionCatalyst TypeKey Computational Insights
Asymmetric Epoxidation Titanium-tartrate complexes (Sharpless)Dimerization of the catalyst is thermodynamically favorable; detailed structure of the "loaded" catalyst-substrate complex. wayne.edu
Asymmetric Ring-Opening Chiral Phosphoric AcidsStereoselectivity is driven by stabilizing electrostatic interactions in the SN2-like transition state. acs.org
Asymmetric Ring-Opening (salen)Cr(III) complexesA bimetallic mechanism where two catalyst molecules cooperate to activate the epoxide and the nucleophile. researchgate.net

Future Directions and Emerging Research Avenues for S 1,2 Epoxy 5 Hexene

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry. nih.gov For (S)-1,2-Epoxy-5-hexene, future research is geared towards discovering and refining synthetic methods that offer high enantioselectivity and yield. One established method involves the epoxidation of 1,5-hexadiene (B165246) with agents like meta-chloroperoxybenzoic acid (mCPBA) to produce a racemic mixture, followed by a hydrolytic kinetic resolution (HKR) using catalysts such as Jacobsen's cobalt salen complex to isolate the (R)-enantiomer, leaving the desired (S)-enantiomer. acs.orgnih.govacs.org However, this method is inherently limited to a maximum 50% yield for the desired enantiomer. nih.gov

Future developments will likely focus on:

Asymmetric Epoxidation: Direct asymmetric epoxidation of 1,5-hexadiene using novel chiral catalysts to produce this compound in a single, high-yield step. This includes the use of chiral iminium salts and other organocatalysts. researchgate.netlboro.ac.uk

Biocatalysis: The use of enzymes, such as styrene (B11656) monooxygenases (SMOs), for the highly enantioselective epoxidation of various alkenes. nih.gov Engineering these enzymes could lead to a highly efficient and green synthesis of this compound. nih.govbohrium.com

Kinetic Resolution Enhancements: Improving the efficiency and selectivity of kinetic resolution processes through the development of new catalysts and reaction conditions.

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of catalytic systems is paramount in the synthesis of chiral compounds like this compound. Research is actively pursuing the development of advanced catalysts that offer superior efficiency, selectivity, and recyclability. numberanalytics.com

Key areas of exploration include:

Homogeneous Catalysis: Significant progress has been made with homogeneous catalysts, including Sharpless systems, porphyrins, and salen complexes. researchgate.net The development of new chiral ligands and catalyst systems continues to be a major focus. numberanalytics.com For instance, hybrid amide-based Cinchona alkaloids have shown high efficiency in asymmetric epoxidation, even at very low catalyst loadings. nih.gov

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, research is increasingly turning to heterogeneous catalysts. numberanalytics.com This involves supporting known catalysts, like Sharpless and salen systems, on solid materials. researchgate.net For example, a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) has been effectively used for the epoxidation of 1,5-hexadiene. researchgate.netresearchgate.netresearchgate.net

Phase-Transfer Catalysis (PTC): PTC offers a green and efficient method for epoxidation under mild conditions. nih.gov The design of novel chiral phase-transfer catalysts is a promising avenue for enhancing enantioselectivity. nih.gov

Cooperative Catalysis: The use of multiple catalysts or catalytic cycles to achieve higher efficiency and selectivity is an innovative strategy being explored. numberanalytics.com

Catalyst TypeExampleKey AdvantagesResearch Focus
HomogeneousJacobsen's cobalt salen complexHigh enantioselectivity in kinetic resolution. acs.orgnih.govDevelopment of new ligands and metal complexes. numberanalytics.com
HeterogeneousPolybenzimidazole-supported Mo(VI) complexCatalyst recyclability, enhanced stability. researchgate.netresearchgate.netImproving support materials and catalyst immobilization techniques. researchgate.net
BiocatalystStyrene Monooxygenase (SMO)High enantiopurity, green chemistry approach. nih.govEnzyme engineering for broader substrate scope and improved stability. nih.govbohrium.com
Phase-TransferCinchona alkaloid derivativesMild reaction conditions, low catalyst loading. nih.govDesign of new chiral phase-transfer catalysts. nih.gov

Expansion of Synthetic Utility in Diversified Complex Target Synthesis

This compound is a versatile intermediate used in the synthesis of a wide array of complex molecules. nih.govsmolecule.com Its utility stems from the reactive epoxide ring, which can be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. lboro.ac.ukresearchgate.net

Future research will likely expand its application in the synthesis of:

Natural Products: It has already been utilized in the synthesis of natural products like (+)-gigantecin and amphidinolides. nih.govmdpi.com The development of new synthetic strategies will enable its use in synthesizing an even broader range of biologically active natural products.

Pharmaceuticals: This chiral epoxide is a key building block for several pharmaceutical compounds. nih.govverixiv.orgacs.org As the demand for enantiopure drugs grows, so will the importance of this compound. numberanalytics.comorientjchem.org

Polymers and Materials: The ring-opening copolymerization of epoxides like 1,2-epoxy-5-hexene (B51907) with anhydrides is being explored for the synthesis of functional polyesters for applications such as reprocessable vitrimers. acs.org

Polyfunctional Building Blocks: Cross-metathesis reactions of this compound with functionalized olefins can generate novel polyfunctional compounds that can be further transformed into valuable molecules like diols, amino alcohols, and alkoxy alcohols. researchgate.net

Sustainable and Green Chemistry Approaches in Production and Transformations

The principles of green chemistry are increasingly influencing the design of chemical processes. nih.govacsgcipr.org For the production and transformation of this compound, this translates to a focus on developing more environmentally benign methods. nih.gov

Key green chemistry strategies include:

Safer Oxidants: Replacing potentially hazardous oxidants like mCPBA with greener alternatives such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.netacsgcipr.orgrsc.org

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods to reduce waste generation. researchgate.netacsgcipr.org The use of highly efficient catalysts at low loadings is a significant goal. nih.gov

Solvent-Free or Greener Solvents: Conducting reactions under solvent-free conditions or in environmentally friendly solvents to minimize volatile organic compound (VOC) emissions. nih.govrsc.org

Biocatalysis: Utilizing enzymes for synthesis offers a highly sustainable route due to their biodegradability and ability to operate under mild conditions. nih.govbohrium.com

Continuous Flow Reactors: Implementing continuous flow technology can improve safety, efficiency, and scalability of epoxidation reactions, particularly those that are exothermic. researchgate.netacsgcipr.orgrsc.org This approach has been successfully applied to the epoxidation of 1,5-hexadiene. researchgate.net

Green Chemistry PrincipleApplication to this compoundExample
Use of Safer OxidantsReplacing peroxyacids with H₂O₂ or TBHP. researchgate.netacsgcipr.orgEpoxidation of 1,5-hexadiene using TBHP with a PBI.Mo catalyst. researchgate.net
CatalysisEmploying recyclable heterogeneous catalysts. researchgate.netUse of immobilized salen complexes. researchgate.net
Benign SolventsPerforming reactions in water or under solvent-free conditions. nih.govVanadium-catalyzed asymmetric epoxidation in water. nih.gov
BiocatalysisEnzymatic epoxidation. nih.govUse of Styrene Monooxygenase for enantioselective epoxidation. nih.gov
Process IntensificationUtilizing continuous flow reactors for improved safety and efficiency. researchgate.netacsgcipr.orgContinuous flow epoxidation of 1,5-hexadiene. researchgate.net

Integration of Computational Design in Process Optimization and Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. numberanalytics.comresearchgate.netchemrxiv.org These in silico methods can accelerate the discovery and optimization of catalysts and processes for the synthesis of this compound. rsc.orgnumberanalytics.com

Future applications of computational design include:

Catalyst Design and Screening: Using computational models to predict the performance of new catalysts, thereby reducing the need for extensive experimental screening. researchgate.netresearchgate.netnih.gov This includes designing new chiral ligands and predicting their impact on enantioselectivity. chemrxiv.org

Mechanistic Understanding: Employing methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, which can guide the rational design of more efficient catalytic systems. numberanalytics.comrsc.org

Process Optimization: Using computational fluid dynamics and other modeling techniques to optimize reaction conditions in continuous flow reactors, enhancing yield and selectivity. researchgate.net

Enzyme Engineering: Computationally guided directed evolution can be used to engineer enzymes with improved stability, activity, and selectivity for the synthesis of chiral epoxides. bohrium.comresearchgate.netd-nb.info For example, computational library design and molecular dynamics simulations have been used to create variants of limonene (B3431351) epoxide hydrolase with predicted enantioselectivity. researchgate.netd-nb.info

The synergy between computational modeling and experimental work is expected to drive significant advancements in the field, leading to more rapid development of novel and efficient synthetic routes to this compound and other valuable chiral molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1,2-Epoxy-5-hexene, and how do they differ in yield and scalability?

  • Methodology : Two primary routes are documented:

  • Route 1 : Epoxidation of 1,5-hexadiene with meta-chloroperoxybenzoic acid (mCPBA) followed by chiral resolution using (salen)Co(II) catalysts. This two-step process yields 24–30% overall but requires precise control of reaction temperature and stoichiometry to minimize bis-epoxide impurities .
  • Route 2 : Starting from (R)-epichlorohydrin, allylMgCl-mediated ring-opening and NaOH-driven ring closure achieve 55–60% yield with high purity. This method is scalable to 100–200 g batches .
    • Key Parameters : Excess 1,5-hexadiene (2.0 equivalents) reduces bis-epoxide formation to <5% at 9°C .

Q. How can reaction conditions be optimized for the epoxidation of 1,5-hexadiene to maximize 1,2-Epoxy-5-hexene yield?

  • Methodology : Use a polybenzimidazole-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant. A design of experiments (DOE) approach identified optimal conditions:

  • Feed molar ratio : 2.76:1 (TBHP:substrate)
  • Catalyst loading : 0.56 mol%
  • Temperature : 348 K (75°C)
  • Time : 76 minutes
    • Outcome : Achieves 64.2% yield, validated by GC-MS and response surface methodology .

Q. What spectroscopic and chromatographic methods are used to validate the structure and enantiomeric purity of this compound?

  • Methodology :

  • 1H/13C NMR : Peaks at δ 5.82–5.75 (m, 1H, vinyl), 2.87–2.68 (m, epoxide protons), and 137.6 ppm (vinyl carbon) confirm structure .
  • Chiral GC : Monitors enantiomeric excess (ee) during hydrolytic kinetic resolution (HKR). Using (S,S)-salenCo(II) catalysts, ee >99% is achievable .

Advanced Research Questions

Q. How does a design of experiments (DOE) approach mitigate bis-epoxide formation during mCPBA-mediated epoxidation?

  • Methodology : DOE analysis varies four parameters:

  • Molar ratio of mCPBA to 1,5-hexadiene (0.4–2.0)
  • Solvent volume (5–25 V)
  • Temperature (-11°C to 29°C)
  • Time (20–180 minutes)
    • Findings : Excess 1,5-hexadiene (2.0 eq.) at -1°C reduces bis-epoxide to <10%, versus 60% at 19°C with limiting substrate. Central composite designs validate reproducibility .

Q. What mechanistic insights explain high enantioselectivity in cobalt-catalyzed hydrolytic kinetic resolution (HKR)?

  • Methodology : (S,S)-salenCo(II) catalysts promote stereospecific ring-opening of racemic epoxide. The Co(III)-OH intermediate selectively reacts with one enantiomer via a second-order asymmetric transformation.
  • Data : At 0.005 equiv catalyst loading, 94% ee is achieved in 160 hours. Acetic acid (0.02 equiv) accelerates the reaction without compromising selectivity .

Q. How can researchers resolve contradictions in reported yields for TBHP-mediated epoxidation across studies?

  • Methodology : Triangulate data using:

  • Statistical validation : Compare DOE-optimized yields (64.2% ) with non-optimized protocols (48–92% ).
  • Error analysis : Assess impurities (e.g., bis-epoxide) via GC-MS and adjust substrate ratios or catalyst loading.
  • Replication : Conduct center-point experiments to confirm reproducibility .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.